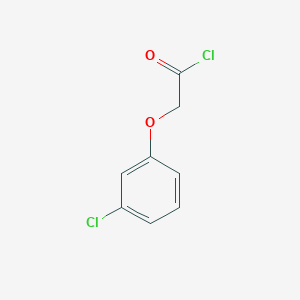

3-Chlorophenoxyacetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chloroacetyl chloride derivatives, including compounds structurally related to 3-Chlorophenoxyacetyl chloride, involves chlorination and acetylation processes. For instance, compounds such as 3-chloropropanoyl chloride have been synthesized through various chemical pathways, including the use of chlorinating reagents and acetic acid derivatives (Movsisyan et al., 2018).

Molecular Structure Analysis

Molecular and conformational structures of chloroacetyl chloride derivatives are studied using techniques like gas-phase electron diffraction and computational methods, revealing the presence of multiple low-energy conformers. For example, Johansen and Hagen (2006) provided detailed analyses of the molecular structure of 3-chloropropanoyl chloride, highlighting the presence of conformers and their structural parameters (Johansen & Hagen, 2006).

Chemical Reactions and Properties

Chemical reactions involving chloroacetyl chloride derivatives are versatile, leading to various functionalized compounds. For instance, chloroacetyl chloride reacts with aldehydes to synthesize trichloromethylated olefins, which serve as precursors for enynes and dienes (Karatholuvhu & Fuchs, 2004).

Physical Properties Analysis

The physical properties, such as boiling points, melting points, and solubility of chloroacetyl chloride derivatives, are critical for their application in chemical synthesis and materials science. Although specific data for 3-Chlorophenoxyacetyl chloride was not found, related compounds exhibit distinct physical properties that influence their handling and use in reactions.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, stability under various conditions, and susceptibility to hydrolysis, are essential for understanding the behavior of chloroacetyl chloride derivatives in chemical reactions. Studies on compounds like chloroacetyl chloride and its derivatives provide insights into their chemical behavior, including decomposition mechanisms and reactions with other functional groups (Li et al., 2016).

Applications De Recherche Scientifique

-

Scientific Field : Life Science Chemicals

- Application Summary : 3-Chlorophenoxyacetyl chloride is a chemical building block used in life science research .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcomes would also depend on the specific research context. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride .

-

Scientific Field : Synthesis of Lidocaine

- Application Summary : 3-Chlorophenoxyacetyl chloride can be used in the synthesis of lidocaine, a common local anesthetic and antiarrhythmic drug .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis protocol. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcome of this application would be the production of lidocaine. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride in this context .

-

Scientific Field : Production of Herbicides

- Application Summary : 3-Chlorophenoxyacetyl chloride is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis protocol for each herbicide. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcome of this application would be the production of various herbicides. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride in this context .

-

Scientific Field : Synthesis of Phenoxy Acetamide Derivatives

- Application Summary : 3-Chlorophenoxyacetyl chloride can be used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which have been investigated for their potential therapeutic properties .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis protocol. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcome of this application would be the production of phenoxy acetamide and its derivatives. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride in this context .

-

Scientific Field : Production of Phenacyl Chloride

- Application Summary : Some 3-Chlorophenoxyacetyl chloride is used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis protocol for phenacyl chloride. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcome of this application would be the production of phenacyl chloride. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride in this context .

Propriétés

IUPAC Name |

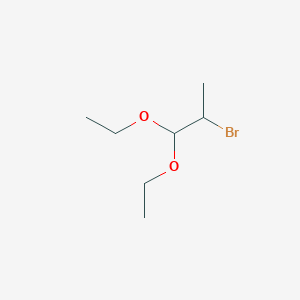

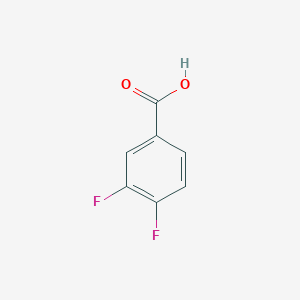

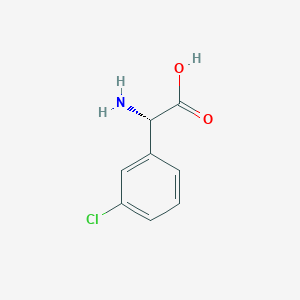

2-(3-chlorophenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPINZNVDHXIYAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426631 |

Source

|

| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenoxyacetyl chloride | |

CAS RN |

114476-84-5 |

Source

|

| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)

![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)